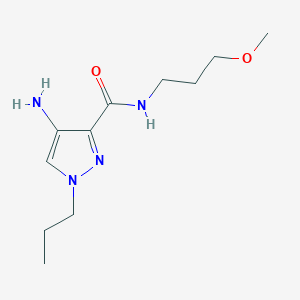![molecular formula C23H15ClF2N4OS B2816033 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114832-03-9](/img/no-structure.png)
1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C23H15ClF2N4OS and its molecular weight is 468.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed promising inhibitory effects against bacterial and fungal pathogens. For instance, certain derivatives exhibited superior antibacterial activities compared to commercial bactericides against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, and better fungicidal activities against Pellicularia sasakii and Colletotrichum capsici (Yan et al., 2016).
Benzodiazepine Binding Activity
Investigation into related structures has led to the synthesis of compounds with high affinity for the benzodiazepine receptor. For example, certain novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones demonstrated potent benzodiazepine antagonistic properties in rat models, highlighting their potential for development into new therapeutic agents (Francis et al., 1991).
H1-Antihistaminic Activity
A series of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for their in vivo H1-antihistaminic activity. These compounds significantly protected animals from histamine-induced bronchospasm, with certain derivatives being more potent and causing less sedation than the reference standard chlorpheniramine maleate. This research suggests the potential of these compounds to serve as a new class of H1-antihistamines (Alagarsamy et al., 2007).
Anticancer Activity
Another study focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity evaluation. Certain derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivative, which is then functionalized with a 4-fluorobenzyl group. The second intermediate is a 2-chloro-6-fluorobenzylthiol derivative, which is then coupled with the first intermediate to form the final product.", "Starting Materials": [ "2-amino-4-chloro-5-nitrophenol", "ethyl acetoacetate", "hydrazine hydrate", "4-fluorobenzaldehyde", "thiourea", "2-chloro-6-fluorobenzyl chloride", "sodium hydride", "4-fluorobenzyl bromide", "triethylamine", "N,N-dimethylformamide", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Synthesis of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivative:", "Step 1: Reduction of 2-amino-4-chloro-5-nitrophenol with hydrazine hydrate to form 2-amino-4-chloro-5-nitroaniline", "Step 2: Cyclization of 2-amino-4-chloro-5-nitroaniline with ethyl acetoacetate to form 4-chloro-5-nitro-2-phenyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one", "Step 3: Reduction of 4-chloro-5-nitro-2-phenyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one with sodium hydride and ethanol to form [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one", "Step 4: Functionalization of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one with 4-fluorobenzyl bromide in the presence of triethylamine and N,N-dimethylformamide to form 4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one", "Synthesis of 2-chloro-6-fluorobenzylthiol derivative:", "Step 1: Reaction of 2-chloro-6-fluorobenzyl chloride with thiourea in the presence of sodium acetate and acetic acid to form 2-chloro-6-fluorobenzylthiourea", "Step 2: Reaction of 2-chloro-6-fluorobenzylthiourea with ethanol and hydrogen sulfide to form 2-chloro-6-fluorobenzylthiol", "Coupling of intermediates to form final product:", "Step 1: Reaction of 4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one with 2-chloro-6-fluorobenzylthiol in the presence of triethylamine and N,N-dimethylformamide to form 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one" ] } | |
CAS番号 |
1114832-03-9 |
分子式 |
C23H15ClF2N4OS |
分子量 |
468.91 |
IUPAC名 |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C23H15ClF2N4OS/c24-18-5-3-6-19(26)17(18)13-32-23-28-27-22-29(12-14-8-10-15(25)11-9-14)21(31)16-4-1-2-7-20(16)30(22)23/h1-11H,12-13H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=C(C=CC=C4Cl)F)CC5=CC=C(C=C5)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2815955.png)
![1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2815958.png)
![5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2815959.png)
![(E)-3-thiophen-2-yl-N-[5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]naphthalen-1-yl]prop-2-enamide](/img/structure/B2815960.png)

![5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2815965.png)
![N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2815967.png)
![5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2815968.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2815969.png)


![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2815972.png)